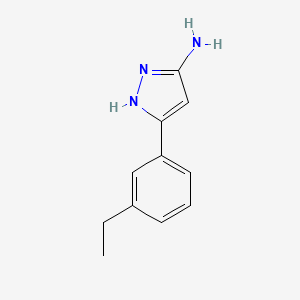

5-(3-Ethylphenyl)-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(3-Ethylphenyl)-1H-pyrazol-3-amine” is a complex organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “3-Ethylphenyl” part suggests the presence of a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with an ethyl group (a carbon chain of two carbon atoms) attached .

Synthesis Analysis

While specific synthesis methods for “5-(3-Ethylphenyl)-1H-pyrazol-3-amine” are not available, similar compounds often involve reactions with thiosemicarbazide .Aplicaciones Científicas De Investigación

Novel Synthesis Methods

A study by Ghaedi et al. (2015) presents an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives. This method highlights the utility in preparing new N-fused heterocyclic products with good yields, demonstrating the chemical's role in facilitating complex organic reactions and expanding the library of heterocyclic compounds (Ghaedi et al., 2015).

Antiglaucoma Activity

Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives showing inhibitory effects on carbonic anhydrase isoenzymes, with potential applications in antiglaucoma treatments. This underscores the chemical's significance in developing therapeutic agents targeting specific biological pathways (Kasımoğulları et al., 2010).

Corrosion Inhibition

Research by Dohare et al. (2017) explores the use of pyrazole derivatives as corrosion inhibitors for mild steel, crucial for industrial applications like pickling processes. The study provides insights into the molecular mechanisms underlying corrosion inhibition and suggests practical applications in materials science (Dohare et al., 2017).

Anti-inflammatory and Anti-cancer Activities

Bansal et al. (2020) synthesized thiazole clubbed pyrazole derivatives exhibiting significant apoptosis induction, anti-infective properties, and cytotoxic activities. These findings demonstrate the potential of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine derivatives in developing new therapeutic agents for treating infections and cancer (Bansal et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazoles have been found to interact with various targets like the epidermal growth factor receptor (egfr), a transmembrane protein frequently dysregulated in cancer cells .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to inhibit the activation of egfr tyrosine kinase through competitive binding of the atp-binding domain of the receptor .

Biochemical Pathways

Pyrazole derivatives have been associated with the inhibition of egfr and egfr-related pathways . This inhibition can lead to antitumor effects, as EGFR dysfunction is often observed in cancer cells .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as quinazolin-4(3h)-ones, have been studied . These studies could provide a basis for understanding the potential ADME properties of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine.

Result of Action

Similar compounds, such as pyrazole derivatives, have been reported to exhibit cytotoxic activity against human breast cancer cell lines . This suggests that 5-(3-Ethylphenyl)-1H-pyrazol-3-amine could potentially have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine. For instance, the presence of other substances, pH levels, temperature, and other environmental conditions could potentially affect its stability and efficacy . .

Propiedades

IUPAC Name |

5-(3-ethylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-8-4-3-5-9(6-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNMVEXQDGNUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=CC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Ethylphenyl)-1H-pyrazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2918679.png)

![[(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol](/img/structure/B2918680.png)

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2918683.png)

![4-(benzylthio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2918688.png)

![2-Chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B2918690.png)

![N-cyclopentyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2918693.png)

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2918697.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2918698.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2918699.png)